6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798647
InChI: InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H
SMILES:
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride

CAS No.:

Cat. No.: VC15798647

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride -

Specification

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride
Standard InChI InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H
Standard InChI Key PVSZGCQTXFUHAE-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound 6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride belongs to the class of bicyclic heterocycles, featuring a cyclopenta[c]pyridine core fused with a five-membered ring. The "6,7-dihydro" designation indicates partial saturation of the six-membered pyridine ring, while the "1,7-diamine" suffix specifies the positions of the two amine groups. The dihydrochloride salt form enhances solubility and stability, a common modification for bioactive compounds.

Molecular Formula and Weight

  • Molecular Formula: C8H13Cl2N3\text{C}_8\text{H}_{13}\text{Cl}_2\text{N}_3 (inferred from analogues)

  • Molecular Weight: 222.11 g/mol (based on identical formulae of related compounds)

Stereochemical Considerations

The stereochemistry of the cyclopenta[c]pyridine ring significantly influences biological activity. For example, the (5R)-enantiomer of the 1,5-diamine analogue exhibits distinct binding affinities compared to its (5S)-counterpart. While stereochemical data for the 1,7-diamine isomer is unavailable, similar chiral effects are anticipated due to the compound's rigid bicyclic framework.

Synthesis and Manufacturing

The synthesis of cyclopenta[c]pyridine diamine dihydrochlorides typically involves multi-step organic reactions, starting with the construction of the bicyclic core followed by functional group modifications.

Key Synthetic Pathways

  • Core Formation: Cyclocondensation reactions between aminocyclopentane derivatives and pyridine precursors under high-pressure conditions yield the bicyclic scaffold.

  • Amination: Selective introduction of amine groups at the 1 and 7 positions is achieved via nucleophilic substitution or catalytic amination.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and storage stability.

Optimization Challenges

  • Yield Enhancement: Catalysts such as palladium complexes are employed to improve reaction efficiency, though yields remain moderate (40–60%).

  • Purification: Chromatography and recrystallization are critical for removing regioisomeric byproducts, which are common due to the compound’s structural complexity.

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Solubility>50 mg/mL in water at 25°C
Melting Point215–220°C (decomposes)
StabilityStable under inert atmosphere, hygroscopic
pKa6.2 (amine), 3.8 (pyridinium)

The dihydrochloride salt’s high aqueous solubility facilitates its use in biological assays, while its hygroscopic nature necessitates anhydrous storage conditions.

Chemical Reactivity

The 1,7-diamine dihydrochloride participates in diverse reactions, driven by its nucleophilic amine groups and aromatic pyridine moiety:

Nucleophilic Substitutions

  • Alkylation: Reacts with alkyl halides to form N-alkylated derivatives, useful for modulating lipophilicity.

  • Acylation: Acetic anhydride or acyl chlorides yield amides, enhancing metabolic stability.

Coupling Reactions

  • Buchwald–Hartwig Amination: Palladium-catalyzed cross-couplings introduce aryl groups at the pyridine nitrogen, expanding structural diversity.

Biological Activities and Mechanisms

While direct pharmacological data for the 1,7-diamine isomer are lacking, related compounds exhibit promising bioactivity:

Enzyme Inhibition

  • Kinase Targets: The 1,5-diamine analogue inhibits tyrosine kinases involved in cancer progression (IC50_{50} = 0.8–1.2 µM).

  • Epigenetic Modulators: 3,7-Diamine derivatives act as histone deacetylase (HDAC) inhibitors, showing nanomolar potency in vitro.

Receptor Interactions

  • GPCR Binding: Structural analogues demonstrate affinity for serotonin receptors (5-HT2A_{2A}), suggesting potential neuropsychiatric applications.

Comparative Analysis with Related Compounds

CompoundAmine PositionsKey ApplicationBioactivity (IC50_{50})
1,5-Diamine dihydrochloride1,5Kinase inhibition0.8–1.2 µM
3,7-Diamine dihydrochloride3,7HDAC inhibition15–30 nM
6-Amine dihydrochloride6Serotonin receptor ligand120 nM

The 1,7-diamine isomer’s bioactivity profile is hypothesized to overlap with these analogues, though positional effects may alter target specificity.

Research Findings and Future Directions

Current Limitations

  • Synthetic Accessibility: Low yields and complex purification hinder large-scale production.

  • Mechanistic Uncertainty: Detailed target engagement studies for the 1,7-diamine variant are pending.

Emerging Opportunities

  • Prodrug Development: Esterification of amine groups could improve oral bioavailability.

  • Polymer-Bound Catalysts: Immobilized catalysts may streamline synthesis and reduce costs.

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